4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Description
4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a pyridin-4-ylmethyl substituent attached to the sulfonamide nitrogen. This structural motif combines a bulky hydrophobic group (tert-butyl) with a heteroaromatic pyridine moiety, which may enhance solubility and influence binding interactions in biological systems. The compound has been referenced in chemical catalogs (e.g., CymitQuimica) as a research chemical, though it is currently listed as discontinued .
Its synthesis likely involves alkylation of 4-(tert-butyl)benzenesulfonamide with 4-(bromomethyl)pyridine hydrobromide, analogous to procedures described for structurally related compounds .
Properties
IUPAC Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)14-4-6-15(7-5-14)21(19,20)18-12-13-8-10-17-11-9-13/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUZXMXXYWJIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392678 | |
| Record name | ST50809763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660436-76-0 | |
| Record name | ST50809763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with pyridin-4-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfonamide group and pyridyl moiety enable redox transformations:
Oxidation
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Sulfonamide to Sulfone: Reaction with or oxidizes the sulfonamide to sulfone derivatives.
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Pyridine Ring Oxidation: Under strong acidic conditions (e.g., ), the pyridine ring undergoes nitration.
Reduction
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Sulfonamide to Amine: Catalytic hydrogenation () reduces the sulfonamide to a secondary amine.
Example Reaction:
Complexation and Coordination Chemistry
The pyridyl nitrogen acts as a Lewis base, forming coordination complexes with transition metals (e.g., Cu, Pd) .
Example Complexation:
Key Findings:
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Such complexes exhibit enhanced catalytic activity in cross-coupling reactions .
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Stability is attributed to chelation between the sulfonamide oxygen and pyridyl nitrogen .
Acid-Base Reactions
The sulfonamide group () is weakly acidic (), enabling deprotonation with strong bases (e.g., ) to form sulfonamide salts .
Example Reaction:
Derivatization Reactions
The compound serves as a precursor for further functionalization:
Alkylation/Acylation
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The pyridyl nitrogen undergoes alkylation with alkyl halides (e.g., ) or acylation with acyl chlorides (e.g., ) .
Example Reaction:
Cross-Coupling Reactions
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Suzuki-Miyaura coupling at the phenyl ring using Pd catalysts introduces aryl/heteroaryl groups.
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
Carbonic Anhydrase Inhibition
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Derivatives show selective inhibition of CA IX () over CA II () .
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Key Interaction: Coordination of the sulfonamide group to the Zn(II) ion in the enzyme active site .
Antibacterial Activity
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(tert-butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is in the development of pharmaceutical agents. Its sulfonamide group is known for antibacterial properties, making it a candidate for synthesizing new antibiotics.
Case Study: Antimicrobial Activity
Research has indicated that sulfonamides exhibit significant antimicrobial activity. A study evaluated the efficacy of various sulfonamides against resistant bacterial strains, highlighting the potential for this compound to serve as a lead structure in antibiotic development .
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Sulfonamides have been shown to inhibit certain enzymes involved in tumor growth.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of benzenesulfonamide can inhibit carbonic anhydrase, an enzyme linked to tumor progression. The specific interaction of this compound with this enzyme could provide insights into its anticancer properties .
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly as a functional additive in polymers.
Case Study: Polymer Modification
Research has explored the incorporation of sulfonamides into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound improved the thermal degradation temperature of polycarbonate composites .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the pyridin-4-ylmethyl group can enhance binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Key Substituent Comparisons
Physicochemical and Pharmacological Comparisons
Polarity and Solubility
- The pyridin-4-ylmethyl group in the target compound enhances polarity compared to purely alkyl-substituted analogues (e.g., N-benzyl derivatives in ). This may improve aqueous solubility, critical for bioavailability.
- Compounds like 2g balance this with a nitrile group, which adds polarity .
Structure-Activity Relationship (SAR) Insights
Heteroaromatic Moieties : Pyridine rings (in the target compound and 62) may participate in π-π stacking or hydrogen bonding , critical for binding to proteins or nucleic acids.
Flexible Chains: Compounds with piperidinyl or cyclohexylamino groups (e.g., 5a, 62) show that conformational flexibility enhances interactions with diverse biological targets .
Biological Activity
4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as CAS number 660436-76-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural components, which include a tert-butyl group and a pyridinylmethyl moiety, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- CAS Number : 660436-76-0
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |
| Bacillus cereus | 0.25 mg/mL | 0.5 mg/mL |
The compound exhibited the strongest activity against Bacillus cereus, suggesting it could be a candidate for further development in treating infections caused by this bacterium .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 22.5 |
| MCF7 (Breast Cancer) | 35.0 |
| A549 (Lung Cancer) | 30.5 |
| HT29 (Colon Cancer) | 28.0 |
These findings indicate that the compound possesses moderate cytotoxicity against various cancer cell lines, with the potential for further modifications to enhance its efficacy .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several key enzymes involved in cancer progression and inflammation:
- Carbonic Anhydrase : Inhibitory activity was noted, which may contribute to its anticancer effects.
- Histone Deacetylases (HDACs) : The compound showed potential as an HDAC inhibitor, which is significant due to the role of HDACs in tumorigenesis.
Case Studies
In a notable study published in PubMed Central, researchers synthesized various derivatives of sulfonamides and tested their biological activities. Among these, this compound demonstrated promising results in inhibiting tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives.
Q & A
Q. What are the common synthetic routes for 4-(tert-Butyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Preparation of the benzenesulfonamide core via sulfonation of 4-(tert-butyl)benzene derivatives.
- Step 2: Functionalization of the pyridine moiety (e.g., pyridin-4-ylmethylamine) using nucleophilic substitution or reductive amination.
- Step 3: Coupling the sulfonamide and pyridine groups under conditions optimized for yield and purity, often employing catalysts like Pd-based reagents or base-mediated reactions .
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization.
Q. What analytical methods are used for structural characterization?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and purity.
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine groups) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- FT-IR: Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm) .
Q. What are the primary research applications of this compound?
- Biochemical Probes: Modulates enzyme activity (e.g., kinase inhibition) due to its sulfonamide and pyridine motifs .
- Antimicrobial Studies: Tested against bacterial/fungal strains via MIC assays, with structural analogs showing moderate activity .
- Material Science: Used as a building block for metal-organic frameworks (MOFs) or polymers due to its rigid aromatic structure .
Advanced Questions
Q. How can computational methods predict its biological activity?
- Molecular Docking: Simulates binding affinity to target proteins (e.g., kinases or bacterial enzymes). For example, docking studies revealed hydrogen bonding between the sulfonamide group and active-site residues, explaining inhibitory activity .
- QSAR Models: Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Assess stability of ligand-protein complexes over time, identifying critical binding motifs .
Q. What strategies improve synthetic yield and purity?
- Catalyst Optimization: Pd(OAc)/XPhos systems enhance coupling efficiency in Suzuki-Miyaura reactions for bipyrimidine analogs .
- Purification Techniques: Use of preparative HPLC with C18 columns (acetonitrile/water gradients) removes byproducts like des-methyl impurities .
- Solvent Screening: Polar aprotic solvents (e.g., DMSO) improve solubility during sulfonamide formation, reducing side reactions .
Q. How are impurities profiled in batch synthesis?
- HPLC-MS: Detects and quantifies impurities (e.g., unreacted intermediates or hydrolyzed products) using reverse-phase columns and UV/vis detection (λ = 254 nm) .
- Reference Standards: USP-grade impurities (e.g., 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide) are used for calibration .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
Q. How do structural modifications impact biological activity?
- Pyridine Substitutions: Replacing pyridin-4-ylmethyl with pyrimidin-2-yl enhances antiviral activity but reduces solubility .
- Sulfonamide Modifications: Introducing electron-withdrawing groups (e.g., -CF) improves metabolic stability but may reduce binding affinity .
- tert-Butyl Group: Bulkiness enhances lipophilicity, improving membrane permeability but potentially increasing off-target effects .
Q. What safety protocols are recommended for handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
